molecular formula C9H7F3O2 B1332070 Methyl 4-(trifluoromethyl)benzoate CAS No. 2967-66-0

Methyl 4-(trifluoromethyl)benzoate

Cat. No. B1332070
CAS RN: 2967-66-0
M. Wt: 204.15 g/mol
InChI Key: VAZWXPJOOFSNLB-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)benzoate (TFBz) is a chemical compound that has gained attention due to its role as a versatile trifluoromethoxylation reagent. It can be synthesized from cost-effective starting materials and has been shown to be shelf-stable, making it a valuable reagent in organic synthesis .

Synthesis Analysis

The synthesis of TFBz involves the use of KF as the sole fluorine source. This compound has been successfully employed in various synthetic transformations, including trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl (pseudo)halides, cross-coupling with aryl stannanes, and asymmetric difunctionalization of alkenes . Additionally, ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates have been synthesized from acyclic precursors through a reaction involving the elimination of Ph3PO by heating, demonstrating the versatility of benzoate derivatives in synthesis .

Molecular Structure Analysis

Quantum mechanical calculations have been used to investigate the molecular structure of related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide. These studies include Density Functional Theory (DFT) calculations, which provide insights into the vibrational frequencies, molecular electrostatic potential, and other structural parameters .

Chemical Reactions Analysis

TFBz has been shown to participate in a novel Friedel–Crafts acylation of aromatics with methyl benzoate, catalyzed by trifluoromethanesulfonic acid, yielding benzophenone derivatives . This highlights the reactivity of TFBz derivatives in electrophilic aromatic substitution reactions. Furthermore, the interaction of related benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been studied, leading to the formation of various fluorinated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-(trifluoromethyl)benzoate derivatives have been explored in several studies. For instance, methyl 4-(4-alkoxystyryl)benzoates have been synthesized and analyzed for their liquid crystalline and fluorescence properties, indicating thermal stability and mesophase behavior . Additionally, the compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been characterized by various spectroscopic techniques and its non-linear optical (NLO) properties have been studied, providing insights into its chemical reactivity and potential applications .

Scientific Research Applications

Synthesis of Aromatic Compounds

Methyl 4-(trifluoromethyl)benzoate is used in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives are important in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials due to their desirable pharmacological and biological properties. The synthesis involves using Togni reagent II and is applicable to a broad spectrum of ortho-trifluoromethoxylated aniline derivatives (Feng & Ngai, 2016).

Hydrolysis and Saponification Studies

Methyl 4-(trifluoromethyl)benzoate undergoes hydrolysis and saponification under certain conditions. Studies have shown that in water or slightly alkaline solutions at high temperatures, methyl benzoates, including methyl 4-(trifluoromethyl)benzoate, can undergo partial hydrolysis or complete saponification (Alemán, Boix, & Poliakoff, 1999).

Interaction with Other Chemicals

Research on the interaction of methyl 4-(trifluoromethyl)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been conducted. This study is crucial for understanding the chemical behavior and potential applications of this compound in various reactions and syntheses (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Catalysis in Organic Synthesis

Methyl 4-(trifluoromethyl)benzoate is involved in Friedel–Crafts acylation reactions. The compound, when activated by trifluoromethanesulfonic acid, reacts with aromatic compounds to produce benzophenone derivatives, demonstrating its utility in organic synthesis (Hwang, Prakash, & Olah, 2000).

Development of Analytical Methods

This compound has been used as a model in the development of new infrared pulse schemes for studying anharmonic vibrational modes, applicable to biomolecules. This highlights its utility in analytical chemistry and spectroscopy (Maiti, 2014).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

methyl 4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZWXPJOOFSNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334353
Record name Methyl 4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(trifluoromethyl)benzoate

CAS RN

2967-66-0
Record name Methyl 4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(trifluoromethyl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
JN Volle, M Schlosser - European Journal of Organic Chemistry, 2002 - Wiley Online Library
Ethoxy‐3‐trifluoromethyl‐1,3‐butadiene and its 2‐bromo‐ and 2‐phenyl‐substituted derivatives have been prepared by Wittig methylenation of the corresponding 4‐ethoxy‐1,1,1‐…
Z Wang, X Chen, B Liu, Q Liu, GA Solan… - Catalysis Science & …, 2017 - pubs.rsc.org
A catalyst loading of between 0.001–0.05 mol% of the PNN-bearing ruthenium(II) complex [fac-PNN]RuH(PPh3)(CO) (PNN = 8-(2-diphenylphosphinoethyl)amidotrihydroquinoline), in …
Number of citations: 33 pubs.rsc.org
AC Fernandes, CC Romão - Journal of Molecular Catalysis A: Chemical, 2006 - Elsevier
The first method for the reduction of esters using a high oxidation state oxo complex as a catalyst is reported. The system silane/MoO 2 Cl 2 (5mol%) proved to be very efficient for the …
Number of citations: 111 www.sciencedirect.com
JL Gajera, JK Sutariya, R Rakesh Gothwal… - World Scientific …, 2021 - bibliotekanauki.pl
In this study, we report the synthesis of 2,5-substituted 1,3,4-oxadiazole derivatives using condensation of cyclohexanecarbohydrazide derivatives and carbon disulfide. In present study…
Number of citations: 1 bibliotekanauki.pl
JD Hepworth, JA Hudson, DA Ibbitson… - Journal of the Chemical …, 1972 - pubs.rsc.org
Apparent dipole moments in benzene of a series of substituted trifluoromethylbenzenes and related compounds have been determined. The magnitude of the differences between the …
Number of citations: 9 pubs.rsc.org
B Lee, PJ Chirik - Journal of the American Chemical Society, 2020 - ACS Publications
An alkoxide-promoted method for the synthesis of ketones from readily available esters and benzyldiboronates is described. The synthetic method is compatible with a host of sterically …
Number of citations: 42 pubs.acs.org
J Wang, Y Wang, Y Liang, L Zhou… - Angewandte Chemie …, 2023 - Wiley Online Library
C−F insertion of carbon‐atom units is underdeveloped although it poses significant potential applications in both drug discovery and development. Herein, we report a photocatalytic …
Number of citations: 10 onlinelibrary.wiley.com
Y Fan, DW Kang, S Labalme, J Li, W Lin - Angewandte Chemie, 2023 - Wiley Online Library
… the trifluoromethylation of 1b with trifluoromethyltrimethylsilane (TMSCF3) in acetonitrile after 370 nm blue LED irradiation for 16 hours to yield methyl 4-trifluoromethyl benzoate (3b) in …
Number of citations: 13 onlinelibrary.wiley.com
J Devlin, WJ Kerr, DM Lindsay, TJD McCabe, M Reid… - Molecules, 2015 - mdpi.com
Herein we report a combined experimental and theoretical study on the deuterium labelling of benzoate ester derivatives, utilizing our developed iridium N-heterocyclic carbene/…
Number of citations: 30 www.mdpi.com
S Hirata, T Osako, Y Uozumi - Helvetica Chimica Acta, 2021 - Wiley Online Library
We developed a protocol for the palladium‐catalyzed aminocarbonylation of aryl halides using less‐toxic formamide acetals as bench‐stable aminocarbonyl sources under neutral …
Number of citations: 1 onlinelibrary.wiley.com

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